molecular formula C11H7Cl2NO2 B1254672 Quinclorac methyl ester CAS No. 84087-33-2

Quinclorac methyl ester

Cat. No. B1254672
CAS RN: 84087-33-2
M. Wt: 256.08 g/mol
InChI Key: LNKVWJBNESETCJ-UHFFFAOYSA-N
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Description

Quinclorac methyl ester is the methyl ester of quinclorac, a quinone carboxylic herbicide . It is used as an agricultural herbicide and has a role as a herbicide and an agrochemical .


Chemical Reactions Analysis

Quinclorac methyl ester is a degradation product of quinclorac . The specific chemical reactions leading to its formation are not detailed in the search results.

Scientific Research Applications

Turfgrass Weed Management

Quinclorac methyl ester is widely used in the management of undesirable turfgrass weeds, particularly species of crabgrass. It is effective due to its selective herbicidal properties, which allow it to target specific weeds without harming the surrounding grass . Research has shown that it can control smooth crabgrass (Digitaria ischaemum) in both cool- and warm-season turfgrass species .

Herbicide Resistance Studies

The compound plays a significant role in the study of herbicide resistance. Investigations into the differential metabolism of quinclorac-resistant biotypes of crabgrass have revealed insights into non-target site-based mechanisms of resistance, such as cyanide accumulation and elevated glutathione S-transferase (GST) activity .

Optimization of Herbicidal Potency

Quinclorac methyl ester serves as a base for synthesizing derivatives with enhanced herbicidal activity. By introducing different substituents, researchers can optimize its potency against various agricultural pests. This has led to the development of compounds with improved efficacy and selectivity .

Food Safety and Residue Analysis

The compound’s presence in food products, such as honey, is a concern due to its potential health impacts. Analytical methods using online solid-phase extraction coupled with UPLC-MS/MS have been developed to determine the residues of quinclorac methyl ester, ensuring the safety of food supplies .

Environmental Impact Studies

Quinclorac methyl ester’s persistence in soil and its impact on subsequent crop growth is a significant area of study. Research on its degradation characteristics and accumulation in soil helps in understanding its environmental footprint and in developing strategies for its safe use .

Development of New Pesticides

The structural properties of quinclorac methyl ester make it a valuable template for the development of new pesticides. Its pyrazole-containing derivatives exhibit various biological activities and have been explored for their potential as low-toxicity, high-selectivity agrochemicals .

Mechanism of Action

Target of Action

Quinclorac methyl ester is a quinone carboxylic herbicide used to control annual grass and broadleaf weed species . Its primary targets are various types of weeds, including Echinocloa spp., Aeschynomene spp., Sesbania spp., and Ipomoea spp . These weeds are detrimental to the growth of crops such as barley, canary seed, rape seed (canola), non-crop areas, pasture, rhubarbs cranberry, rice, sorghum, and wheat .

Mode of Action

Quinclorac methyl ester acts as an auxin mimic and is classified as a quinolone carboxylic acid . It is absorbed by the foliage and translocated throughout the plant . The compound interacts with its targets by overstimulating the growth of the plant, which results in the rupture of the cell membranes . This interaction leads to symptoms exhibited by broadleaf weeds, including leaf and stem curling or twisting, and necrosis .

Biochemical Pathways

Quinclorac methyl ester affects the auxin-type class of biochemical pathways, similar to the action of indolylacetic acid . This class of pathways includes the phenoxy-acids, benzoic acids, and pyridine compounds . The compound’s action on these pathways leads to overstimulation of plant growth and subsequent rupture of cell membranes . A study suggests that the compound employs two pathways to degrade quinclorac: one transforms quinclorac to quinclorac methyl ester; the other transforms quinclorac to 3-chloro-7-hydroxyquinoline-8-carboxylic acid or 7-chloro-3-hydroxyquinoline-8-carboxylic acid .

Pharmacokinetics

The pharmacokinetics of Quinclorac methyl ester involves its absorption mainly via the root system and partly through foliage . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The result of Quinclorac methyl ester’s action is the control of undesirable weed growth. The compound causes leaf and stem curling or twisting, and necrosis in broadleaf weeds . In susceptible grasses, it leads to signs of stunted growth, chlorosis (whitening), and slow reddening followed by necrosis and death .

Action Environment

The action of Quinclorac methyl ester is influenced by environmental factors. It is used for the pre- and post-emergence control of various weeds occurring in direct-seeded and transplanted rice . The compound’s efficacy and stability can be affected by factors such as soil composition, temperature, and moisture levels.

Safety and Hazards

While specific safety data for Quinclorac methyl ester is not available, it’s important to handle all chemicals with care. Always use personal protective equipment and avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Relevant Papers

Several papers were found during the search. These include studies on the detection of quinclorac and its degradation product, Quinclorac methyl ester, in canola seed and honey , as well as a study on the development of a gold-based immunochromatographic assay strip for the detection of quinclorac in foods .

properties

IUPAC Name

methyl 3,7-dichloroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-8(13)3-2-6-4-7(12)5-14-10(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKVWJBNESETCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896812
Record name Methyl 3,7-dichloroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84087-33-2
Record name Quinclorac methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84087-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinclorac methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,7-dichloroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINCLORAC METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97RS4F2BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the levels of quinclorac and quinclorac methyl ester found in canola after harvest?

A1: Research analyzing canola samples from the 2015 harvest found detectable levels of both quinclorac and its methyl ester in treated samples. [] Specifically, quinclorac was found in 93% of treated samples with an average concentration of 0.018 mg/kg, while quinclorac methyl ester was present in all treated samples, averaging 0.061 mg/kg. [] Importantly, both compounds were absent in harvest and export composite samples, indicating limited usage of quinclorac-containing herbicides and potential dilution during grain handling processes. []

Q2: What analytical methods are effective for detecting quinclorac and its methyl ester in food products?

A2: Two distinct methods have been validated for detecting these compounds. One study utilized QuEChERS sample preparation coupled with liquid chromatography and polarity-switching tandem mass spectrometry to analyze canola seeds. [] This approach enabled the quantification of both quinclorac and quinclorac methyl ester. [] Another study employed online solid phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry (online SPE-UPLC-MS/MS) for analysis in honey. [] This method, with a limit of quantitation of 0.5 µg/kg for both compounds, proved effective in detecting quinclorac in commercial honey samples, though quinclorac methyl ester remained undetected. []

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